![molecular formula C31H26N2O2 B12608665 3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) CAS No. 911291-21-9](/img/structure/B12608665.png)
3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) typically involves the coupling of a biphenyl derivative with methoxyindole units. One common method involves the use of diazonium salts and phenylhydrazones under acidic conditions . The reaction proceeds through a series of steps, including diazo coupling and subsequent treatment with formaldehyde in the presence of perchloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole rings and biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The biphenyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Uniqueness
3,3’-[([1,1’-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole) is unique due to its combination of a biphenyl group and methoxyindole units, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
CAS No. |
911291-21-9 |
|---|---|
Molecular Formula |
C31H26N2O2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-(4-phenylphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C31H26N2O2/c1-34-23-12-14-29-25(16-23)27(18-32-29)31(28-19-33-30-15-13-24(35-2)17-26(28)30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19,31-33H,1-2H3 |
InChI Key |
JWRJFTTYYJJBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CNC6=C5C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


boranyl](/img/structure/B12608590.png)
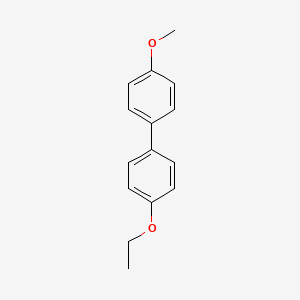
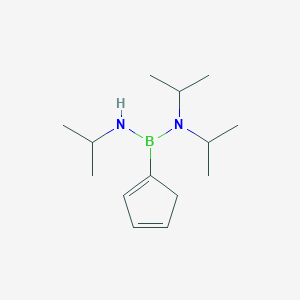
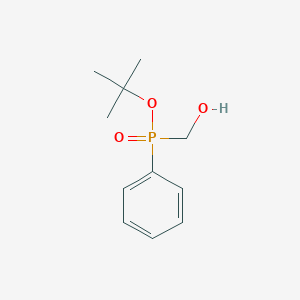
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)
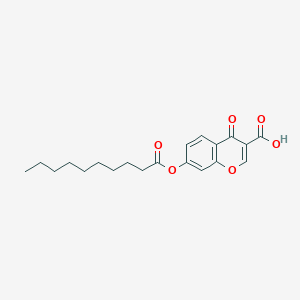
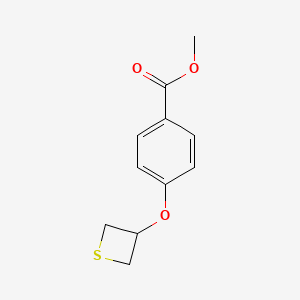
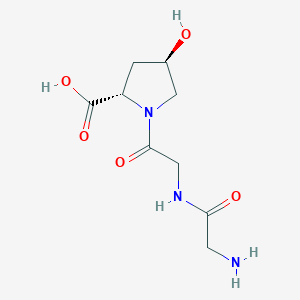
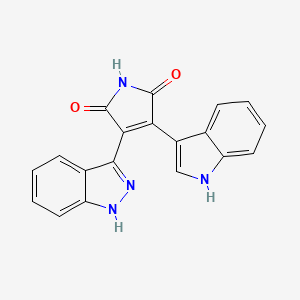
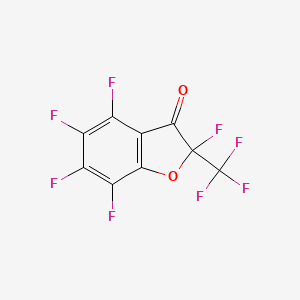
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
